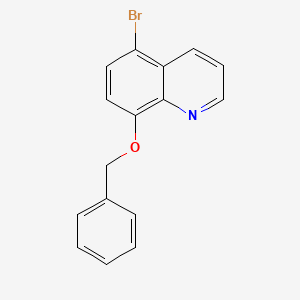

8-(Benzyloxy)-5-bromoquinoline

Beschreibung

Contextual Significance of Halogenated Quinolines in Synthetic Chemistry

Quinolines, bicyclic aromatic heterocycles composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, are privileged scaffolds in drug discovery and materials science. rsc.orgnih.gov The introduction of halogen atoms onto the quinoline (B57606) core, creating halogenated quinolines, dramatically influences the molecule's physicochemical properties and reactivity. Halogens can enhance biological activity through mechanisms like halogen bonding, improve metabolic stability, and provide a reactive handle for further chemical modifications. Specifically, the bromo-substituent at the 5-position of the quinoline ring in 8-(benzyloxy)-5-bromoquinoline is a key feature, making the compound an excellent substrate for various cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

Overview of Strategic Applications of the Benzyloxy Protecting Group in Quinoline Chemistry

The hydroxyl group at the 8-position of the quinoline ring is a reactive site. To prevent its interference in reactions targeting other parts of the molecule, it is often protected. The benzyloxy group serves as an effective and widely used protecting group in quinoline chemistry. It is typically introduced via a Williamson ether synthesis by reacting the 8-hydroxyquinoline (B1678124) precursor with a benzyl (B1604629) halide. This protecting group is advantageous because it is stable under a variety of reaction conditions, including the strong basic conditions often required for coupling reactions. psu.edu Furthermore, the benzyloxy group can be selectively and smoothly removed, often by catalytic hydrogenation, to reveal the free hydroxyl group in the final stages of a synthesis. psu.edu This strategic use of the benzyloxy group allows for precise control over the synthetic pathway, enabling the construction of complex functionalized quinolines.

Scope and Core Research Focus on this compound

Research centered on this compound primarily leverages its utility as a key synthetic intermediate. The core focus lies in its application in palladium-catalyzed cross-coupling reactions, such as the Hartwig-Buchwald amination and the Suzuki-Miyaura coupling. These reactions utilize the reactive carbon-bromine bond at the 5-position to introduce a wide array of functional groups, leading to the synthesis of novel compounds with potential applications in two major fields:

Medicinal Chemistry: As a precursor for the synthesis of potential therapeutic agents. A notable example is its use in the development of inhibitors for enzymes like catechol-O-methyltransferase (COMT), which are targets for treating neurological disorders such as Parkinson's disease. nih.gov

Materials Science: In the creation of advanced materials, particularly for organic light-emitting diodes (OLEDs). The quinoline scaffold is a component of many electroluminescent materials, and this compound serves as a starting point for building complex aluminum quinolinolate (Alq3) derivatives with tailored photophysical properties. psu.eduresearchgate.net

The following sections will delve into the detailed research findings concerning the synthesis and application of this pivotal chemical compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-8-phenylmethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-14-8-9-15(16-13(14)7-4-10-18-16)19-11-12-5-2-1-3-6-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYYBSWLPXPHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)Br)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409107 | |

| Record name | Quinoline, 5-bromo-8-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202259-06-1 | |

| Record name | Quinoline, 5-bromo-8-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Benzyloxy 5 Bromoquinoline

Established Preparative Routes from Quinolone Precursors

The most common and well-documented approach for synthesizing 8-(benzyloxy)-5-bromoquinoline involves the benzylation of the readily available 5-bromo-8-hydroxyquinoline.

Benzyloxy Protection of 5-Bromo-8-hydroxyquinoline

The foundational step in this synthetic pathway is the protection of the hydroxyl group of 5-bromo-8-hydroxyquinoline (1) as a benzyl (B1604629) ether. researchgate.net This is a crucial transformation as the benzyloxy group serves as a robust protecting group, stable under various reaction conditions, yet readily removable by methods like catalytic hydrogenation. researchgate.net The reaction is typically a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a phenoxide ion, which then undergoes nucleophilic substitution with a benzyl halide.

Commonly employed conditions involve reacting 5-bromo-8-hydroxyquinoline with benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.com This method has been shown to be effective for producing this compound (2). ias.ac.in

Table 1: Reaction Conditions for Benzyloxy Protection of 5-Bromo-8-hydroxyquinoline

| Reagents | Base | Solvent | Temperature | Outcome | Reference |

| Benzyl bromide | K₂CO₃ | DMF | 60 °C | Formation of this compound | google.com |

| Benzyl bromide | K₂CO₃ | DMF | Not specified | Formation of this compound | |

| Benzyl bromide | K₂CO₃ | DMF | 25 °C | Formation of 4-(Benzyloxy)-5-bromo-2,7-bis(trifluoromethyl)quinoline | nih.gov |

Optimization of Reaction Conditions for Enhanced Purity and Yield

While the fundamental synthetic route is well-established, research has focused on optimizing reaction conditions to maximize yield and purity. The choice of base, solvent, and temperature can significantly influence the reaction's efficiency. For instance, in the synthesis of related 8-benzyloxyquinoline (B1605161) derivatives, quantitative yields have been reported by quenching the reaction with water and collecting the resulting solid by filtration. nih.gov

In a study on the Hartwig-Buchwald amination of this compound, the starting material was synthesized according to previously published procedures, indicating the reliability of the established methods. ias.ac.in However, the study also highlighted the importance of optimizing subsequent reaction steps. For example, initial attempts at the amination reaction at 110-120°C resulted in incomplete conversion, necessitating further optimization of the catalytic system and reaction temperature. ias.ac.in This underscores the need for careful control of reaction parameters even when starting with a well-prepared intermediate.

Advanced Synthetic Strategies and Alternative Pathways

Beyond the standard protection of 5-bromo-8-hydroxyquinoline, alternative strategies for the synthesis of this compound and its analogs are being explored. These include regioselective bromination and the exploration of different functionalization pathways.

Regioselective Bromination Approaches

An alternative to starting with a pre-brominated quinoline (B57606) is the regioselective bromination of 8-benzyloxyquinoline. However, direct bromination of 8-hydroxyquinoline (B1678124) typically yields 5,7-dibromo-8-hydroxyquinoline. Therefore, controlling the stoichiometry and reaction conditions is crucial to achieve mono-bromination at the C5 position.

Recent advancements in C-H activation and functionalization offer more precise methods for halogenation. For instance, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been demonstrated using various bromine sources, including alkyl bromides. beilstein-journals.org This approach, while not directly applied to 8-benzyloxyquinoline, showcases the potential for developing highly regioselective bromination methods that could be adapted for this synthesis. The proposed mechanism involves the formation of a copper-intermediate that directs the electrophilic bromination to the C5 position. beilstein-journals.org

Exploration of Alternative Functionalization Pathways

The versatility of the quinoline scaffold allows for various functionalization pathways that can lead to the synthesis of this compound or its derivatives. For example, palladium-catalyzed cross-coupling reactions are extensively used to modify the quinoline core. While often used to functionalize this compound, these methods can also be envisioned for its synthesis. For instance, a Suzuki-Miyaura cross-coupling could potentially be used to introduce the bromo group, although this is less common than direct bromination.

Furthermore, the synthesis of related quinoline derivatives provides insights into alternative strategies. For example, the synthesis of 2-aryl-6,8-dibromo-4-methoxyquinolines involved an iodine-mediated cyclization and aromatization of 2-aminochalcones. mdpi.com This highlights the possibility of constructing the quinoline ring with the desired substitution pattern already in place.

Another approach involves the modification of other positions on the quinoline ring. For instance, the synthesis of distomadines A and B involved the bromination of a 6-benzyloxy-4-quinolone derivative with N-bromosuccinimide (NBS) in DMF to obtain the 5-bromo derivative in excellent yield. acs.org This demonstrates that bromination can be effectively carried out on a functionalized quinoline precursor.

Reactivity and Mechanistic Studies of 8 Benzyloxy 5 Bromoquinoline

Electrophilic Substitution Reactivity at the Quinolone Core

The quinoline (B57606) ring system is susceptible to electrophilic substitution reactions. msu.edu The position of these substitutions on the 8-(benzyloxy)-5-bromoquinoline molecule is directed by the existing substituents: the bromo group at the 5-position and the benzyloxy group at the 8-position.

The benzyloxy group, being an ether, is an activating group and directs electrophiles to the ortho and para positions. Conversely, the bromine atom is a deactivating group but also an ortho, para director. The interplay of these electronic effects influences the regioselectivity of electrophilic attack. For instance, studies on related 8-hydroxyquinolines have shown that functional groups can be appended at the 5-position, indicating its susceptibility to electrophilic substitution. nih.gov

Nucleophilic Substitution Pathways

The bromine atom at the 5-position of this compound is a key site for nucleophilic substitution reactions. A prominent example is the palladium-catalyzed Hartwig-Buchwald amination, which allows for the formation of a carbon-nitrogen bond. ias.ac.in This reaction is instrumental in synthesizing various 5-amino-8-(benzyloxy)quinoline derivatives. ias.ac.inresearchgate.net

The efficiency of the Hartwig-Buchwald amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the reaction conditions. ias.ac.in Different ligands, such as Johnphos (L1), TTBP (L2), and BrettPhos (L3), have been employed to optimize the coupling of this compound with various secondary amines. ias.ac.in The reaction is typically carried out in a solvent like toluene (B28343) with a base such as sodium tert-butoxide (NaO-t-Bu). ias.ac.in

| Amine | Ligand | Reaction Time | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| N-Methylaniline | BrettPhos (L3) | 30 min | 110-150 | N/A | 5-(N-Methylanilino)-8-benzyloxyquinoline |

| 3-Methoxy-N-methylaniline | BrettPhos (L3) | 6 h | 140-150 | 87 | 5-(3-Methoxy-N-methylanilino)-8-benzyloxyquinoline |

| Diphenylamine (B1679370) | BrettPhos (L3) | 24 h | 150 | 82 | 5-(Diphenylamino)-8-benzyloxyquinoline |

Stability and Selective Cleavage Mechanisms of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the hydroxyl functionality at the 8-position. It exhibits stability under various reaction conditions, including the strongly basic media used in Hartwig-Buchwald aminations, where the corresponding 8-hydroxy analogue would decompose. researchgate.net

Despite its stability, the benzyloxy group can be selectively cleaved when desired. Common methods for its removal, or debenzylation, include:

Catalytic Hydrogenation: This is a widely used method where the benzyloxy group is cleaved by treatment with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. ias.ac.in This reaction is typically carried out in a solvent like ethanol (B145695) and proceeds smoothly to yield the corresponding 8-hydroxyquinoline (B1678124) derivative in high yields. ias.ac.inresearchgate.net

Acid-Mediated Cleavage: Strong acids like boron tribromide (BBr₃) can effectively cleave the benzyl (B1604629) ether to regenerate the hydroxyl group. rsc.orggoogle.com This method is particularly useful when hydrogenation might affect other functional groups in the molecule. google.com

| Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd/C (10 wt%), H₂, Ethanol, reflux, 1-3 h | 5-(N-Substituted-anilino)-8-hydroxyquinolines | >90% | |

| BBr₃, CH₂Cl₂, rt, overnight | 5,5'-...-diquinolin-8-ol | 75% | rsc.org |

Mechanistic Investigations of Competing Side Reactions during Transformations

During chemical transformations of this compound, several side reactions can compete with the desired pathway. A notable side reaction observed during the Hartwig-Buchwald amination is the reduction of the starting material. ias.ac.in

Mechanistic studies have revealed that this reduction leads to the formation of 8-(benzyloxy)quinoline as a major byproduct. This side reaction is attributed to a competitive β-hydride elimination from an amido-aryl intermediate complex during the catalytic cycle. The balance between the desired reductive elimination (forming the C-N bond) and the competing β-hydride elimination is influenced by both electronic and steric factors of the palladium-ligand complex and the substrates.

Furthermore, prolonged reaction times during catalytic hydrogenation for debenzylation can lead to the reduction of the quinoline ring itself. For example, extending the hydrogenation of 5-(N-substituted-anilino)-8-benzyloxyquinolines from 1-3 hours to 7 hours can result in the formation of the corresponding 1,2,3,4-tetrahydro-8-hydroxyquinoline derivatives. ias.ac.in

Derivatization and Analog Synthesis Via 8 Benzyloxy 5 Bromoquinoline As a Precursor

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds at the 5-position of the quinoline (B57606) ring is a key strategy for developing new chemical entities. 8-(Benzyloxy)-5-bromoquinoline is an ideal substrate for several palladium-catalyzed reactions that achieve this transformation with high efficiency and selectivity.

The Suzuki-Miyaura reaction stands out as a powerful and widely used method for forming carbon-carbon bonds. It involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. harvard.edumdpi.com This reaction is particularly effective for creating biaryl linkages and introducing alkyl or aryl substituents onto aromatic rings. harvard.eduresearchgate.net

A pivotal application of this compound is its reaction with various arylboronic acids and their derivatives through the Suzuki-Miyaura cross-coupling. capes.gov.brresearchgate.net This reaction provides a direct and efficient route to 5-aryl-8-(benzyloxy)quinolines. researchgate.net The process is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. researchgate.netorganic-chemistry.org The reaction is versatile, accommodating a range of arylboronic acids with different electronic and steric properties. researchgate.net The benzyloxy protecting group is stable under these anhydrous coupling conditions, allowing for selective reaction at the C-Br bond. researchgate.net

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Catalyst | Base | Solvent | Reactant | Product | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | Toluene (B28343) | Arylboronic Acid | 5-Aryl-8-(benzyloxy)quinoline | High |

This table represents typical conditions; specific yields may vary based on the arylboronic acid used and precise reaction parameters.

A key synthetic utility of the Suzuki coupling of this compound is the preparation of 5-aryl- or 5-decylquinolin-8-ols. capes.gov.brresearchgate.netthieme-connect.com This is achieved through a two-step process:

Suzuki Coupling: The initial step is the palladium-catalyzed cross-coupling of this compound with either an appropriate arylboronic acid or an alkylborane, such as 9-decyl-9-borabicyclo[3.3.1]nonane (9-decyl-BBN), to form the corresponding 5-substituted-8-(benzyloxy)quinoline. capes.gov.brresearchgate.netresearchgate.net

Deprotection: The subsequent step involves the removal of the benzyl (B1604629) protecting group to unveil the 8-hydroxyl functionality. This debenzylation is effectively accomplished through palladium on carbon (Pd/C) catalyzed hydrogen transfer using a hydrogen donor like cyclohexa-1,4-diene. capes.gov.brresearchgate.netresearchgate.net

This sequence provides an efficient route to valuable 5-substituted 8-hydroxyquinoline (B1678124) derivatives, which are important chelating agents and structural motifs in medicinal chemistry. capes.gov.brresearchgate.net

In the context of poly-substituted aromatic systems, the regioselectivity of the Suzuki-Miyaura reaction is a critical consideration. For polybrominated heteroaromatic compounds like quinolines, the selectivity of the coupling is often governed by a combination of steric and electronic effects. rsc.org Typically, the palladium catalyst will undergo oxidative addition more readily with the C-Br bond that is either less sterically hindered or more electron-deficient. rsc.org In the case of this compound, the single bromine atom at the C-5 position ensures that the coupling occurs predictably at this site. However, in di- or tri-halogenated quinoline systems, these principles of regioselectivity become paramount for controlling the reaction outcome. rsc.org The Suzuki reaction is also known to be stereospecific, proceeding with retention of stereochemistry for vinyl halides. harvard.edu

Direct C-H arylation has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of creating an organometallic reagent. uniba.it This method involves the direct coupling of a C-H bond with an aryl halide. nih.gov Research has shown that direct arylation can be a viable method for functionalizing the quinoline scaffold. For instance, the direct arylation of this compound has been utilized as a pathway in the preparation of 5-amino-8-hydroxyquinoline derivatives. tuni.fi While traditional methods often rely on palladium, other transition metals like rhodium have also been shown to catalyze the direct arylation of quinolines. nih.gov These methodologies offer a powerful tool for synthesizing complex quinoline structures, although they may require high temperatures to achieve efficient conversion. researchgate.net

For further diversification of the quinoline core, stannylation provides a route to a versatile intermediate that can undergo a variety of subsequent transformations. A process analogous to that used for other bromo-8-(benzyloxy)quinoline isomers can be applied. google.com This involves the palladium-catalyzed reaction of this compound with a distannane reagent, such as hexabutyl ditin, to yield 8-(benzyloxy)-5-(tributylstannyl)quinoline. google.com

This stannylated intermediate is a key building block for introducing other functionalities. google.com For example, it can undergo halodestannylation reactions. By treating the stannylated quinoline with an N-halosuccinimide, such as N-iodosuccinimide (NIS), the tributylstannyl group can be efficiently replaced with a halogen atom, like iodine. google.com This stannylation-halodestannylation sequence allows for the synthesis of quinoline derivatives with different halogen patterns than the starting material, opening up avenues for further coupling reactions and the introduction of radiohalogens for imaging applications. google.com

Synthesis of 5-Aryl- or 5-Decylquinolin-8-ols

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond the more common C-N and C-C bond formations, this compound is a substrate for other significant transition metal-catalyzed reactions. For instance, palladium-catalyzed aminocarbonylation reactions have been successfully employed to introduce carboxamide functionalities. In a notable example, the selective aminocarbonylation of 5,7-diiodo-8-benzyloxyquinoline at the 5-position demonstrates the feasibility of such transformations, leaving the 7-iodo group intact for subsequent modifications. researchgate.net This highlights the potential for regioselective functionalization of poly-halogenated quinolines.

Carbon-Nitrogen Bond Formation Reactions

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. This compound is an excellent precursor for introducing nitrogen-containing substituents onto the quinoline scaffold.

The Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction, stands out as a highly efficient method for forming C-N bonds. wikipedia.org This reaction has been extensively utilized for the synthesis of 5-amino-8-benzyloxyquinoline derivatives, which are precursors to compounds with applications in fields like photovoltaics and medicine. researchgate.netias.ac.in

The success of the Hartwig-Buchwald amination is highly dependent on the choice of the palladium catalyst and, more critically, the phosphine (B1218219) ligand. Research has shown that sterically demanding, electron-rich phosphine ligands are particularly effective for the amination of this compound. researchgate.netias.ac.in The optimization of the catalytic system is crucial to achieve high yields and minimize side reactions, such as the reduction of the C-Br bond. researchgate.netresearchgate.net

A study on the coupling of this compound with N-methylaniline systematically investigated the effect of different phosphine ligands. researchgate.net The results, summarized in the table below, demonstrate the significant impact of ligand structure on the reaction outcome.

Table 1: Effect of Phosphine Ligands on the Hartwig-Buchwald Amination of this compound with N-methylaniline

| Ligand | Ligand Cone Angle (θ) | Starting Material (%) | Reduction Product (%) | Product 3a (%) |

|---|---|---|---|---|

| L1 (Johnphos) | 246° | 40 | 32 | 28 |

| L2 (TTBP) | 194° | 0 | 11 | 89 |

| L3 (DTBNpP) | 198° | 0 | 7 | 93 |

Reaction conditions: this compound (50 mg), Pd(OAc)2 (5 mol%), Ligand (10 mol%), NaO-t-Bu (1.25 equiv.), N-methylaniline (1.25 equiv.), Toluene at 110–120°C under argon atmosphere. Data sourced from Omar et al. researchgate.net

The data clearly indicates that ligands L2 and L3, with smaller cone angles than L1, lead to complete conversion of the starting material and higher yields of the desired aminated product. researchgate.net Ligand L3 (BrettPhos) provided the highest yield of 93% with minimal formation of the reduction side product. researchgate.net

Utilizing optimized Hartwig-Buchwald conditions, a variety of 5-amino-8-benzyloxyquinoline derivatives have been synthesized in good to excellent yields. researchgate.netias.ac.in The reaction accommodates a range of secondary anilines, showcasing its versatility. researchgate.net

Table 2: Synthesis of 5-Amino-8-benzyloxyquinoline Derivatives via Hartwig-Buchwald Amination

| Aniline (B41778) Derivative | Reaction Time | Yield (%) | Product |

|---|---|---|---|

| N-Methylaniline | 30 min | 93 | 5-(N-Methylanilino)-8-benzyloxyquinoline |

| 3-Methoxy-N-methylaniline | 6 h | 89 | 5-(3-Methoxy-N-methylanilino)-8-benzyloxyquinoline |

| Diphenylamine (B1679370) | 24 h | 86 | 5-(Diphenylamino)-8-benzyloxyquinoline |

Reaction conditions: this compound, Pd(OAc)2 (5 mol%), L3 (BrettPhos, 10 mol%), NaO-t-Bu (1.25 equiv.), Toluene, 110–150°C under argon. Data sourced from Omar et al. researchgate.net

These synthesized derivatives can be further transformed, for example, by removing the benzyloxy protecting group via catalytic hydrogenation to yield the corresponding 5-(N-substituted-anilino)-8-hydroxyquinolines. researchgate.netias.ac.in

The efficiency of the Hartwig-Buchwald amination is intricately linked to the steric and electronic properties of both the phosphine ligand and the amine substrate. researchgate.net

Steric Effects: As observed in Table 1, the cone angle of the phosphine ligand plays a critical role. While very bulky ligands like Johnphos (L1) can hinder the reaction, moderately bulky ligands like L2 and L3 promote efficient catalysis. researchgate.net The slightly larger cone angle of L3 compared to L2 is thought to allow for better accommodation of sterically hindered substrates, leading to slightly higher efficiency in the coupling of secondary anilines. researchgate.net The steric hindrance of the amine also influences the reaction; for example, the coupling with the bulkier diphenylamine required a longer reaction time. researchgate.net

Electronic Effects: The electronic nature of the substituents on the aniline can also affect the reaction rate. While not extensively detailed in the provided context for this specific substrate, it is a general principle in Hartwig-Buchwald amination that electron-donating groups on the amine can enhance its nucleophilicity and facilitate the reaction, whereas electron-withdrawing groups can have the opposite effect. nih.gov In the coupling with 3-methoxy-N-methylaniline, a higher temperature was required to achieve a high yield, suggesting that electronic factors may also be at play. researchgate.net

Hartwig-Buchwald Amination Reactions

Synthesis of 5-Amino-8-benzyloxyquinoline Derivatives

Transformations Involving Other Functional Groups

The versatility of this compound extends to transformations of the functional groups introduced via cross-coupling reactions. A significant subsequent reaction is the deprotection of the benzyloxy group. This is typically achieved through catalytic hydrogenation, using a palladium on carbon (Pd/C) catalyst and hydrogen gas. researchgate.netias.ac.in This mild deprotection step yields the corresponding 8-hydroxyquinoline derivatives, which are often the target molecules for biological or materials science applications. researchgate.netresearchgate.net

Interestingly, prolonged reaction times during the catalytic hydrogenation can lead to the reduction of the quinoline ring itself, forming 1,2,3,4-tetrahydro-8-hydroxyquinoline derivatives. researchgate.netias.ac.in This provides a pathway to a different class of saturated heterocyclic compounds.

Reduction of the Quinolone Ring System

The quinoline ring system of derivatives of this compound can be selectively reduced, typically through catalytic hydrogenation, to yield 1,2,3,4-tetrahydroquinoline (B108954) structures. This transformation significantly alters the three-dimensional structure of the molecule, converting the planar aromatic pyridine (B92270) ring into a saturated heterocyclic system.

In one study, 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives, synthesized from this compound via Hartwig-Buchwald amination, were subjected to catalytic hydrogenation. ias.ac.in The reduction was carried out using palladium on carbon (Pd/C) as the catalyst in ethanol (B145695). The course of the reaction was found to be time-dependent. A shorter reaction time of 1-3 hours primarily resulted in the debenzylation of the 8-benzyloxy group to yield the corresponding 8-hydroxyquinoline derivatives. ias.ac.in However, extending the reaction time to 7 hours led to the reduction of the pyridine portion of the quinoline ring, affording 5-anilino-1,2,3,4-tetrahydro-8-hydroxyquinoline derivatives in high yields. ias.ac.in

This two-stage reduction process highlights the utility of the benzyloxy group as both a protecting group and a directing group for subsequent transformations. The ability to selectively deprotect or reduce the quinoline ring provides a pathway to structurally diverse analogs with different conformational and electronic properties. ias.ac.in

A separate investigation detailed the cobalt-catalyzed hydrogenation of 8-(benzyloxy)quinoline, a related compound, to 8-(benzyloxy)-1,2,3,4-tetrahydroquinoline. researchgate.net This method employed a specific manganese-based catalyst (Mn-1) in isopropanol (B130326) at 120 °C, achieving a 75% yield of the hydrogenated product. researchgate.net This demonstrates that alternative catalytic systems can achieve the reduction of the quinoline ring while preserving the benzyloxy protecting group.

Table 1: Catalytic Hydrogenation of this compound Derivatives

| Starting Material | Catalyst/Reagents | Reaction Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-(N-Substituted-anilino)-8-benzyloxyquinolines | 10% Pd/C, H₂, Ethanol | 1-3 hours | 5-(N-Substituted-anilino)-8-hydroxyquinolines | >90 | ias.ac.in |

| 5-(N-Substituted-anilino)-8-benzyloxyquinolines | 10% Pd/C, H₂, Ethanol | 7 hours | 5-(N-Substituted-anilino)-1,2,3,4-tetrahydro-8-hydroxyquinolines | High | ias.ac.in |

| 8-(Benzyloxy)quinoline | Mn-1, i-PrOH | 16 hours | 8-(Benzyloxy)-1,2,3,4-tetrahydroquinoline | 75 | researchgate.net |

Synthesis of Acyl Quinoline Derivatives

While direct Friedel-Crafts acylation on the electron-deficient quinoline ring of this compound is challenging, acyl quinoline derivatives have been synthesized through alternative multi-step pathways. These methods often involve the initial synthesis of a quinolinone precursor which is then further functionalized.

One notable example involves the synthesis of 8-benzyloxy-5-[2-(substituted-phenyl)-thiazol-4-yl]-1H-quinolin-2-one derivatives. rsc.org This process begins with the bromination of 8-benzyloxy-1H-quinolin-2-one to yield 8-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one. rsc.org This bromoacetyl intermediate serves as a key building block. The subsequent reaction of this intermediate with various aromatic thioamides in refluxing ethanol leads to the formation of the final thiazolyl-substituted quinolinone derivatives via a cyclocondensation reaction. rsc.org This one-pot, catalyst-free protocol provides an efficient route to complex acyl-related quinoline structures. rsc.orgresearchgate.net

The resulting compounds, which incorporate a thiazole (B1198619) ring attached to the quinoline core via a carbonyl-containing linker, represent a significant structural modification from the parent this compound. These derivatives have been investigated for their potential biological activities, including antitubercular properties. rsc.orgresearchgate.net

Table 2: Synthesis of Thiazolyl Quinolinone Derivatives

| Intermediate | Reagents | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 8-Benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one | Aromatic thioamides | Ethanol, Reflux | 8-Benzyloxy-5-[2-(substituted-phenyl)-thiazol-4-yl]-1H-quinolin-2-one derivatives | rsc.org |

Preparation of Diverse Substituted Quinoline Analogs

The bromine atom at the 5-position of this compound is a key functional handle for the introduction of a wide variety of substituents through palladium-catalyzed cross-coupling reactions. The Suzuki and Hartwig-Buchwald amination reactions have been extensively utilized for this purpose, enabling the synthesis of a vast library of quinoline analogs with tailored electronic and steric properties.

The Suzuki cross-coupling reaction allows for the formation of new carbon-carbon bonds. Researchers have successfully coupled this compound with various arylboronic acids to synthesize 5-aryl-8-(benzyloxy)quinoline derivatives. capes.gov.br The subsequent deprotection of the benzyloxy group via catalytic hydrogen transfer yields the corresponding 5-aryl-8-hydroxyquinolines. capes.gov.br This strategy has also been extended to the coupling with organotrifluoroborates, providing an efficient method for the synthesis of 5-aryl- and 5-heteroaryl-substituted quinolines. thieme-connect.de

The Hartwig-Buchwald amination reaction provides a powerful tool for the formation of carbon-nitrogen bonds. This reaction has been employed to synthesize a range of 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives from this compound and various secondary anilines. ias.ac.in The choice of palladium catalyst and phosphine ligand is crucial for the success of this transformation, with different ligand systems being optimal for different amine substrates. ias.ac.in The benzyloxy group at the 8-position is well-tolerated under the strong basic conditions required for the amination reaction.

These cross-coupling methodologies offer a modular approach to the synthesis of diverse quinoline analogs, allowing for the systematic variation of the substituent at the 5-position to explore structure-activity relationships for various applications, including materials science and medicinal chemistry. researchgate.net

Table 3: Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd/C | 5-Aryl-8-(benzyloxy)quinoline | capes.gov.br |

| Suzuki Coupling | Potassium organotrifluoroborates | Pd catalyst | 5-Aryl/Heteroaryl-8-(benzyloxy)quinoline | thieme-connect.de |

| Hartwig-Buchwald Amination | Secondary anilines | Pd(OAc)₂ / Phosphine ligands | 5-(N-Substituted-anilino)-8-benzyloxyquinoline | ias.ac.in |

Advanced Applications in Chemical Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

8-(Benzyloxy)-5-bromoquinoline serves as a crucial starting material, or building block, in the synthesis of more intricate molecules. clearsynth.comglycomindsynth.com Its structure incorporates a quinoline (B57606) core, a versatile heterocyclic scaffold found in many biologically active compounds. The benzyloxy group at the 8-position acts as a protecting group for the hydroxyl functionality, preventing it from reacting during subsequent synthetic steps. This protection is vital for achieving selective transformations at other positions of the quinoline ring. The bromine atom at the 5-position provides a reactive site for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of larger molecular frameworks. ias.ac.in

A significant application of this compound is in palladium-catalyzed cross-coupling reactions. For instance, it is a key substrate in the Hartwig-Buchwald amination, a powerful method for forming carbon-nitrogen bonds. ias.ac.inresearchgate.net This reaction allows for the synthesis of a wide array of 5-aminoquinoline (B19350) derivatives, which are precursors to compounds with potential applications in materials science and medicinal chemistry. ias.ac.inresearchgate.net The ability to introduce various aniline (B41778) and amine substituents at the 5-position highlights the versatility of this compound as a synthetic intermediate. ias.ac.in

Furthermore, the bromo-substituent facilitates Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds. rsc.orgacs.org This strategy has been employed to connect the quinoline scaffold to other aromatic or heteroaromatic systems, leading to the creation of extended conjugated structures with potential applications in organic electronics. rsc.org The strategic placement of the bromo and benzyloxy groups allows for a stepwise and controlled elaboration of the quinoline core, making this compound an invaluable tool for synthetic chemists aiming to construct complex, functional molecules. acs.org

Role in Total Synthesis Strategies for Natural Products and Related Compounds

The unique structural features of this compound make it a valuable intermediate in the total synthesis of natural products and their analogues. The total synthesis of complex molecules from simpler, commercially available starting materials is a significant area of organic chemistry. uni-marburg.dethieme-connect.de

One notable example is its application in the synthetic route towards the distomadine natural products. In the initial strategy for the synthesis of distomadine B, a related 5-bromo-8-benzyloxyquinoline derivative was considered for a Suzuki-Miyaura cross-coupling reaction. acs.org Although this specific approach encountered challenges due to steric hindrance, it underscores the strategic importance of this type of substituted quinoline in accessing complex natural product scaffolds. acs.org The synthesis of such complex heterocyclic natural products often involves multi-step sequences where the protection of reactive functional groups and the selective introduction of new substituents are paramount. uni-marburg.dethieme-connect.de

The development of synthetic routes to natural products often requires the assembly of multiple fragments. The this compound unit can serve as a key fragment, providing the core quinoline structure that is later elaborated. The benzyl (B1604629) protecting group can be removed in a later step to reveal the 8-hydroxyquinoline (B1678124) moiety, a common feature in many natural products and biologically active molecules. This deprotection step is typically achieved through catalytic hydrogenation. The ability to carry out reactions at the 5-position while the 8-position is protected, and then to deprotect the 8-position, is a powerful tactic in the multi-step synthesis of complex targets.

Development of Novel Synthetic Pathways Incorporating the Compound

Research involving this compound has led to the development and optimization of novel synthetic pathways. A prominent area of this development is the advancement of palladium-catalyzed amination and arylation reactions. ias.ac.inrsc.org

The Hartwig-Buchwald amination reaction, for example, has been extensively studied and optimized using this compound as a key substrate. ias.ac.inresearchgate.net These studies have explored various palladium catalysts, phosphine (B1218219) ligands, and reaction conditions to achieve high yields and selectivity in the coupling of amines with the quinoline core. ias.ac.in The insights gained from these investigations contribute to a broader understanding of C-N bond formation methodologies, which are fundamental in organic synthesis. ias.ac.in The development of efficient catalytic systems for the amination of this specific bromoquinoline has expanded the toolbox available to chemists for the synthesis of functionalized quinoline derivatives. ias.ac.in

| Amine | Catalyst System (Pd Source/Ligand) | Reaction Time | Yield (%) | Product |

|---|---|---|---|---|

| N-Methylaniline | Pd(OAc)₂ / L3 (BrettPhos) | 30 min | - | 5-(N-Methylanilino)-8-benzyloxyquinoline |

| 3-Methoxy-N-methylaniline | Pd(OAc)₂ / L3 (BrettPhos) | 6 h | - | 5-(3-Methoxy-N-methylanilino)-8-benzyloxyquinoline |

| Diphenylamine (B1679370) | Pd(OAc)₂ / L3 (BrettPhos) | 24 h | 82 | 5-(Diphenylamino)-8-benzyloxyquinoline |

Data derived from studies on the palladium-catalyzed Hartwig-Buchwald amination of this compound. ias.ac.in

Supramolecular Chemistry and Materials Science Investigations

Ligand Design and Coordination with Transition Metals

The design of ancillary ligands is a crucial aspect of modifying the structural and reactivity properties of metal complexes. wiley.com The quinoline (B57606) scaffold itself is a privileged structural framework in chemistry due to its versatility and broad spectrum of activities. The compound 8-(benzyloxy)-5-bromoquinoline is particularly useful as a precursor in ligand synthesis. The benzyloxy group at the 8-position acts as a protecting group for the hydroxyl functionality, which is important for creating stable metal complexes. This protection is often necessary during synthetic steps that involve harsh conditions where a free hydroxyl group might interfere with the desired reaction.

The nitrogen atom in the quinoline ring and the oxygen atom of the benzyloxy group (or the deprotected hydroxyl group) can act as coordination sites, forming a bidentate ligand. This chelation to a metal center enhances the stability of the resulting complex. The bromo group at the 5-position provides a reactive handle for further functionalization through various cross-coupling reactions. This allows for the introduction of other chemical moieties to tune the electronic and steric properties of the ligand.

For instance, this compound can be used in palladium-catalyzed reactions to couple with other organic molecules. This strategic functionalization allows for the creation of intricate ligand architectures. Once the desired ligand structure is assembled, the benzyloxy group can be removed to reveal the 8-hydroxyquinoline (B1678124) moiety, which is a classic chelating agent for a wide variety of transition metals. The resulting metal complexes can exhibit interesting photophysical and electrochemical properties, making them suitable for applications in catalysis and materials science.

The ability to systematically modify the quinoline ligand at the 5-position allows for the fine-tuning of the properties of the corresponding metal complexes. This level of control is essential for designing materials with specific functionalities.

Formation of Luminescent Complexes and Photophysical Characterization

Derivatives of this compound are instrumental in the formation of luminescent complexes. The core structure, 8-hydroxyquinoline, is a well-known ligand that forms highly fluorescent complexes with various metal ions, most notably aluminum (Alq3). By modifying the 8-hydroxyquinoline scaffold, researchers can tune the photophysical properties of the resulting metal complexes.

For example, new tris-(5-amino-8-hydroxyquinoline)aluminum complexes have been synthesized starting from this compound. researchgate.net The synthesis involves a Hartwig-Buchwald amination reaction at the 5-position, followed by deprotection of the benzyloxy group and subsequent complexation with aluminum. researchgate.netresearchgate.net These modifications at the 5-position with electron-donating amino groups have been shown to raise the highest occupied molecular orbital (HOMO) energy levels of the aluminum complexes, while the lowest unoccupied molecular orbital (LUMO) levels remain largely unaffected. rsc.org This tuning of the electronic energy levels directly impacts the photoluminescent properties of the materials. While these specific amino-substituted derivatives were found to have very low emission properties compared to the parent Alq3, this example illustrates the principle of tuning photophysical characteristics through substitution. researchgate.net

Another study focused on an Alq3 end-capped oligothiophene, where this compound was a key starting material. rsc.org The resulting complex, (Alq3)2-OT, exhibited significantly different fluorescence properties compared to its precursor components, with a broadened and red-shifted emission band. rsc.org This demonstrates how the combination of the luminescent Alq3 core with other functional units can lead to new materials with unique optical properties.

The photophysical properties of such complexes are typically characterized using techniques like UV-vis absorption and fluorescence spectroscopy. For instance, the absorption and emission spectra of newly synthesized complexes are measured to determine their excitation and emission wavelengths, as well as their quantum yields. This data is crucial for assessing their potential as light-emitting materials in devices like organic light-emitting diodes (OLEDs).

Precursors for Advanced Organic Electronic Materials

The versatility of this compound makes it a valuable precursor for a range of advanced organic electronic materials. Its ability to undergo various chemical transformations allows for the synthesis of complex organic molecules with tailored electronic and photophysical properties.

Tris-(8-hydroxyquinoline)aluminum (Alq3) is a benchmark material in the field of organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties and thermal stability. mdpi.com The compound this compound serves as a key starting material for creating derivatives of Alq3 with modified properties. researchgate.netrsc.org

The synthetic strategy typically involves using the bromo-substituent at the 5-position as a site for introducing various functional groups via cross-coupling reactions, such as the Suzuki or Hartwig-Buchwald reactions. researchgate.netresearchgate.net For instance, aryl groups have been introduced at this position. researchgate.net The benzyloxy group at the 8-position serves as a protecting group for the hydroxyl function, which is crucial for the subsequent complexation with aluminum. researchgate.net This protective group is stable under the conditions of many coupling reactions and can be removed later in the synthetic sequence. researchgate.net

In one example, new tris-(5-amino-8-hydroxyquinoline)aluminum complexes were synthesized from this compound. researchgate.net The aim was to modify the electronic properties of Alq3 to improve its performance as a buffer layer in organic solar cells. researchgate.net By introducing electron-donating amino groups at the 5-position, the HOMO energy level of the resulting Alq3 derivative was raised, which is a desirable characteristic for reducing the energy barrier for hole extraction in solar cells. researchgate.netrsc.org

Another approach involves creating more complex architectures, such as an Alq3 end-capped oligothiophene. rsc.org In this case, this compound was used in a direct arylation reaction to couple the quinoline moiety to an oligothiophene backbone. rsc.org After deprotection of the benzyloxy group, the resulting ligand was complexed with aluminum to form a molecule with both the charge-transporting properties of the oligothiophene and the luminescent properties of Alq3. rsc.org These examples highlight the importance of this compound as a versatile platform for designing new Alq3 analogs with tailored functionalities for various organic electronic applications.

The compound this compound is also a key precursor in the synthesis of novel boron-nitrogen (B-N) coordinated phenalene (B1197917) complexes. thieme-connect.com These materials are of interest for their potential applications in organic optoelectronic devices due to their unique electronic structures and photophysical properties. researchgate.net

The synthesis of these complex molecules begins with a Buchwald-Hartwig coupling reaction between this compound and a suitable amine, such as phenoxazine (B87303). thieme-connect.com This step attaches a donor group to the quinoline core at the 5-position. The benzyloxy protecting group is then removed to yield the corresponding 8-hydroxyquinoline derivative. thieme-connect.com This intermediate subsequently undergoes further reactions to construct the final boron-nitrogen coordinated phenalene structure. thieme-connect.com

In a specific example, two new B-N coordinated phenalene derivatives, named BNP-PX and BNP-PA, were synthesized using this strategy. thieme-connect.com These molecules possess highly twisted geometries, which leads to a spatial separation of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). thieme-connect.com This separation of frontier orbitals is a desirable feature in materials for organic electronics, as it can influence charge transport and photophysical properties. The introduction of phenoxazine and phenylphenazine substituents was found to increase the frontier orbital energy gaps of these complexes compared to the parent B-N phenalene structure. thieme-connect.com

Furthermore, one of the synthesized complexes, BNP-PX, exhibited a large Stokes shift and excellent aggregation-induced emission (AIE) behavior, with a solid-state quantum yield of 0.54. researchgate.net The promising photophysical properties of this material led to its use in the fabrication of a red organic light-emitting diode (OLED), demonstrating the potential of this synthetic route for developing new materials for optoelectronic applications. researchgate.net

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in understanding the intricate details of reaction mechanisms involving 8-(Benzyloxy)-5-bromoquinoline, particularly in transition metal-catalyzed reactions where it serves as a key precursor.

Density Functional Theory (DFT) is a powerful computational method used to investigate the energetics of chemical reactions. For derivatives of this compound, DFT calculations are crucial for elucidating reaction pathways and predicting their feasibility. A significant application is in the study of the Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction used to synthesize 5-amino-8-benzyloxyquinoline derivatives from this compound. researchgate.net

Optimization of this amination reaction is critical, and DFT can be employed to model the entire catalytic cycle. researchgate.net This includes the oxidative addition, ligand substitution, and reductive elimination steps. By calculating the energy of the transition states for each step, an activation energy profile can be constructed. This profile reveals the rate-determining step of the reaction and provides a quantitative measure of the energy barriers that must be overcome. researchgate.net For instance, DFT studies on related organometallic complexes have successfully determined activation energies for specific reaction pathways, such as hydrolysis, demonstrating the utility of this approach in predicting chemical stability and reactivity. researchgate.net Such computational investigations can guide the rational selection of ligands, solvents, and temperature conditions to improve reaction yields and minimize the formation of side products, such as the reduction of the bromo-substituent.

Molecular Orbital Analysis (HOMO/LUMO Levels)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. The energy and distribution of these orbitals in this compound and its derivatives dictate their reactivity and photophysical properties.

This compound serves as a critical intermediate in the synthesis of advanced materials, such as tris-(5-amino-8-hydroxyquinoline)aluminum (Alq3) derivatives, which are studied for their applications in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netresearchgate.net In these materials, the HOMO and LUMO levels of the quinoline (B57606) ligand directly influence the performance of the final device. researchgate.net

Computational studies on Alq3 complexes derived from this compound show that modifying the substituent at the 5-position significantly impacts the electronic structure. researchgate.net Specifically, introducing electron-donating amino groups (by replacing the bromine) leads to a substantial increase in the HOMO energy level, while the LUMO energy level remains largely unaffected. researchgate.netresearchgate.net This targeted tuning of the HOMO level is crucial for reducing the energy barrier for hole injection or extraction in organic electronic devices. researchgate.net

The following table summarizes the calculated HOMO and LUMO energy levels for Alq3 and its derivatives synthesized from the this compound precursor.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|

| Alq3 (Parent) | -5.80 | -3.15 | 2.65 |

| Al(5-pipq)3 | -5.35 | -3.14 | 2.21 |

| Al(5-pyrq)3 | -5.41 | -3.16 | 2.25 |

| Al(5-morq)3 | -5.49 | -3.17 | 2.32 |

Data sourced from studies on Alq3 derivatives originating from this compound precursors. researchgate.netresearchgate.net

Predictive Modeling of Reactivity and Selectivity

Computational chemistry offers powerful tools for the pre-synthetic prediction of chemical reactivity and selectivity, moving beyond explanation to active design. researchgate.net For a molecule like this compound, predictive modeling can forecast its behavior in various synthetic transformations. This involves using computational methods to evaluate potential reaction pathways and predict the most likely outcomes before any experiments are conducted in the laboratory. researchgate.net

This "in silico" evaluation is particularly valuable for complex, multi-step syntheses or for optimizing reaction conditions. researchgate.net For example, in the skeletal diversification of heterocyclic compounds, computationally guided methods can identify promising reaction pathways for transforming the quinoline core. escholarship.org By modeling the transition states and intermediates, chemists can predict the regioselectivity of substitutions on the quinoline ring, assess the influence of the benzyloxy and bromo groups on reactivity, and screen potential catalysts or reagents. This approach accelerates the discovery of novel molecules and synthetic methodologies by focusing laboratory efforts on the most promising avenues identified through computation. researchgate.netescholarship.org

Conformational Analysis and Electronic Structure Determination

The three-dimensional shape (conformation) and the distribution of electrons (electronic structure) within this compound are fundamental to its chemical properties and interactions. Conformational analysis, often aided by computational modeling, explores the various spatial arrangements of the molecule that arise from rotation around its single bonds. libretexts.org

The key areas of conformational flexibility in this compound are the bonds connecting the benzyloxy group to the quinoline ring (C8-O-CH2-Ph). Rotation around these bonds determines the spatial orientation of the bulky benzyl (B1604629) group relative to the planar quinoline core. These conformational preferences are dictated by the need to minimize steric interactions and torsional strain. libretexts.org The conformation can, in turn, influence the molecule's ability to interact with other molecules, such as catalysts or biological targets.

The electronic structure is largely defined by the properties of its substituents. The bromine atom at position 5 acts as an electron-withdrawing group, influencing the electron density distribution across the aromatic system. Conversely, the benzyloxy group at position 8 is an electron-donating group. This push-pull electronic arrangement affects the reactivity of different sites on the quinoline ring. For instance, the electron-withdrawing nature of the bromine makes the C5 position susceptible to nucleophilic substitution or cross-coupling reactions. The benzyloxy group not only modulates the electronic properties but also serves as a protecting group for the 8-hydroxyl functionality, enhancing the compound's stability during certain chemical transformations.

Conclusion and Future Research Perspectives

Summary of Key Contributions of 8-(Benzyloxy)-5-bromoquinoline Research

The principal contribution of this compound to the scientific community lies in its utility as a versatile building block in organic synthesis. Specifically, it has been instrumental in the development of novel compounds with potential therapeutic applications.

One of the most notable applications of this compound is as a key intermediate in the synthesis of Vebicorvir, an antiviral agent. Its structural framework provides the necessary quinoline (B57606) core onto which further chemical modifications can be made to achieve the desired biological activity. The bromine atom at the 5-position and the benzyloxy group at the 8-position offer specific reactive sites for synthetic transformations.

The research journey with this compound has also inadvertently led to a deeper understanding of the reactivity of substituted quinolines. The presence of both an electron-withdrawing bromine atom and an electron-donating benzyloxy group influences the electronic properties of the quinoline ring, providing valuable insights for synthetic chemists.

| Key Contribution | Description | Significance |

| Intermediate for Vebicorvir Synthesis | Serves as a foundational molecule for the construction of the antiviral drug Vebicorvir. | Enables the production of a potentially critical therapeutic agent. |

| Versatile Synthetic Building Block | The bromo and benzyloxy substituents allow for a range of chemical modifications. | Facilitates the creation of a diverse library of quinoline derivatives for further study. |

| Enhanced Understanding of Quinoline Chemistry | Provides a model system for studying the effects of substituents on the reactivity of the quinoline nucleus. | Advances the fundamental knowledge of heterocyclic chemistry. |

Emerging Avenues in Synthetic Methodology Development

Future research is poised to explore more efficient and sustainable methods for the synthesis of this compound and its derivatives. While classical methods have proven effective, there is a growing demand for greener chemical processes.

Emerging avenues include the exploration of catalytic C-H activation and cross-coupling reactions to introduce the bromo and benzyloxy groups with greater atom economy. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, could significantly streamline the production of this important intermediate.

Furthermore, flow chemistry presents a promising alternative to traditional batch processing. The use of microreactors could offer enhanced control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions.

Untapped Potential in Advanced Materials and Catalysis

Beyond its role in medicinal chemistry, the unique electronic and structural features of this compound suggest untapped potential in the fields of materials science and catalysis. The quinoline core is a known luminophore, and the introduction of a heavy bromine atom could induce phosphorescence, making its derivatives interesting candidates for organic light-emitting diodes (OLEDs).

In the realm of catalysis, quinoline-based ligands have been successfully employed in a variety of metal-catalyzed reactions. The specific substitution pattern of this compound could be exploited to design novel ligands with unique steric and electronic properties, potentially leading to catalysts with enhanced activity and selectivity.

| Potential Application Area | Description of Untapped Potential |

| Advanced Materials (OLEDs) | The quinoline core's luminescent properties, potentially enhanced by the heavy bromine atom, could be utilized in the development of new phosphorescent materials for organic light-emitting diodes. |

| Catalysis | The unique electronic and steric characteristics of this compound could be harnessed to create novel ligands for metal catalysts, potentially improving their performance in various chemical transformations. |

Interdisciplinary Research Opportunities

The future of this compound research will likely be characterized by increasing interdisciplinary collaboration. The synthesis of novel derivatives will require the expertise of organic chemists, while the evaluation of their potential applications will necessitate partnerships with materials scientists, physicists, and pharmacologists.

For instance, the development of new OLED materials based on this scaffold would involve a synergistic effort between synthetic chemists creating the molecules and materials scientists fabricating and testing the devices. Similarly, the exploration of new therapeutic agents would require close collaboration between medicinal chemists and biologists to assess the compounds' efficacy and mechanism of action.

Computational chemistry will also play a pivotal role in guiding future research. Density functional theory (DFT) calculations can be employed to predict the electronic and photophysical properties of new derivatives, helping to prioritize synthetic targets and accelerate the discovery process.

Q & A

Basic: What are the optimal synthetic routes for preparing 8-(Benzyloxy)-5-bromoquinoline?

Answer:

The synthesis typically involves two key steps: benzyloxy protection of the quinoline scaffold and regioselective bromination .

- Step 1 : Introduce the benzyloxy group at the 8-position via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Brominate the quinoline at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to ensure regioselectivity .

- Validation : Monitor reaction progress via TLC and confirm regiochemistry using ¹H NMR (e.g., coupling patterns for adjacent protons) and HRMS .

Basic: How can this compound be purified and characterized?

Answer:

- Purification : Use recrystallization with a mixed solvent system (e.g., ethanol/water) to remove unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) may resolve regioisomeric byproducts .

- Characterization :

- ¹H/¹³C NMR : Assign peaks based on quinoline ring current effects and substituent-induced shifts (e.g., benzyloxy protons at δ ~4.9–5.1 ppm as a singlet) .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy .

- Melting Point : Compare with literature values (if available) to assess purity .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

The 5-bromo group enhances electron-deficient character , making it reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Methodology :

- Use Pd(PPh₃)₄ as a catalyst with arylboronic acids (for Suzuki) or amines (for Buchwald-Hartwig) in toluene/EtOH at 80–100°C .

- Monitor for debenzylation under basic conditions; adjust pH to neutral or mildly acidic to preserve the benzyloxy group .

- Data Analysis : Compare coupling yields with non-brominated analogues to quantify electronic effects .

Advanced: What strategies prevent debenzylation during functionalization reactions?

Answer:

Debenzylation is a common side reaction under acidic or reductive conditions. Mitigation strategies include:

- Protecting Group Alternatives : Use electron-withdrawing groups (e.g., acetyl) temporarily during harsh reactions .

- Reaction Optimization :

- Avoid strong acids (e.g., H₂SO₄) or reducing agents (e.g., H₂/Pd-C).

- Use milder conditions (e.g., NaBH₄ with CeCl₃ for selective reductions) .

- Monitoring : Track benzyloxy group integrity via ¹H NMR (loss of δ ~4.9–5.1 ppm signal indicates cleavage) .

Intermediate: What analytical techniques resolve contradictions in spectroscopic data?

Answer:

- Contradiction Example : Discrepancies in NMR peak assignments due to solvent effects or impurities.

- Resolution :

Advanced: How to design analogues for structure-activity relationship (SAR) studies?

Answer:

- Scaffold Modification :

- Replace bromine with other halogens (e.g., Cl, I) to study electronic effects .

- Modify the benzyloxy group (e.g., substituents on the benzyl ring) to assess steric/electronic contributions .

- Biological Testing :

- Screen analogues against target enzymes (e.g., kinases) using fluorescence-based assays .

- Compare IC₅₀ values to quantify potency differences .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood to prevent inhalation of fine particulates .

- Waste Disposal : Collect halogenated waste separately and incinerate via certified facilities .

Advanced: How to analyze degradation products under oxidative conditions?

Answer:

- Methodology :

- Expose the compound to H₂O₂ or UV light and monitor via LC-MS.

- Identify debenzylated (8-hydroxy-5-bromoquinoline) or bromine-displacement products .

- Data Interpretation : Use high-resolution MS/MS to fragment ions and assign degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.